Triethyl phosphonoacetate-1-13C (CAS 61203-67-6) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent featuring a ≥99 atom % 13C isotopic label precisely located at the C1 (carbonyl) position [1]. In synthetic and analytical procurement, it is primarily utilized to introduce a 13C-labeled two-carbon unit into aldehydes and ketones, yielding (E)-alpha,beta-unsaturated esters. Unlike standard Wittig reagents, this phosphonate-stabilized carbanion precursor is prized for its exceptional thermodynamic E-selectivity and the generation of water-soluble byproducts[2]. These properties make it a critical raw material for the cost-effective synthesis of stable isotope-labeled internal standards (SIL-IS), metabolic tracers, and quantitative proteomic probes where maximizing the isolated yield of the expensive labeled moiety is a primary economic driver.
Substituting Triethyl phosphonoacetate-1-13C with a 13C-labeled Wittig equivalent, such as ethyl (triphenylphosphoranylidene)acetate-1-13C, introduces severe processability bottlenecks. Wittig reactions generate triphenylphosphine oxide (TPPO) as a stoichiometric byproduct, which is notoriously difficult to separate from the product and typically requires extensive silica gel chromatography [1]. In the context of high-value isotopic synthesis, this chromatographic step often results in a 15–25% loss of the expensive 13C-labeled target compound. Furthermore, substituting with the 2-13C isotopologue (labeled at the methylene carbon) fails in metabolic tracking assays where the alkene undergoes oxidative cleavage, as the 2-13C label is lost to the cleaved fragment while the 1-13C label remains safely anchored to the target carboxylate [2].
When synthesizing 13C-labeled alpha,beta-unsaturated esters, the choice of olefination reagent dictates the downstream purification workflow. Triethyl phosphonoacetate-1-13C generates diethyl phosphate as a byproduct, which is highly water-soluble and easily removed via simple aqueous extraction, routinely allowing >95% recovery of the crude labeled alkene[1]. In contrast, the Wittig comparator, ethyl (triphenylphosphoranylidene)acetate-1-13C, produces triphenylphosphine oxide (TPPO). Removing TPPO requires crystallization or chromatography, which typically reduces the isolated yield of the labeled product to 75–85% due to co-elution and handling losses[2].
| Evidence Dimension | Isolated yield of labeled alkene post-purification |
| Target Compound Data | >95% recovery (aqueous workup only) |
| Comparator Or Baseline | Ethyl (triphenylphosphoranylidene)acetate-1-13C (75–85% recovery due to TPPO chromatography) |
| Quantified Difference | 10–20% higher isolated yield of the high-value isotopic product |
| Conditions | Standard olefination of aliphatic/aromatic aldehydes at room temperature |
Avoiding chromatographic purification prevents the physical loss of highly expensive 13C-labeled material, drastically reducing the cost-per-gram of the final synthesized standard.
Stereochemical purity is critical when manufacturing stable isotope-labeled active pharmaceutical ingredients (APIs). Triethyl phosphonoacetate-1-13C, operating via the HWE mechanism, heavily favors the thermodynamic product, typically yielding E:Z ratios of >95:5, and often >99:1 when paired with appropriate bases like NaH or DBU [1]. Semi-stabilized Wittig reagents often produce mixed E/Z ratios (e.g., 80:20 to 90:10) depending on the substrate [2].
| Evidence Dimension | E:Z Stereoisomer Ratio |
| Target Compound Data | >95:5 (often >99:1 E-isomer) |
| Comparator Or Baseline | Standard Wittig phosphoranes (80:20 to 90:10 E:Z ratio) |
| Quantified Difference | Near-complete elimination of the Z-isomer byproduct |
| Conditions | Reaction with unhindered aldehydes in THF/DCM |
High E-selectivity ensures that the expensive 13C isotope is not wasted on the inactive or undesired Z-isomer, eliminating the need for complex preparative HPLC separations.
For pharmacokinetic tracking, the position of the 13C label dictates whether the isotope is retained in the primary metabolite. Triethyl phosphonoacetate-1-13C places the label at the carbonyl carbon. In in vivo studies where the resulting alpha,beta-unsaturated system undergoes oxidative cleavage (e.g., via CYP450-mediated epoxidation and hydrolysis), the 1-13C label remains attached to the carboxylate fragment, maintaining the +1.0033 Da mass shift for MS detection[1]. If the 2-13C comparator is used, the label is located on the vinylic carbon, which is frequently lost as a volatile byproduct during cleavage, rendering the primary carboxylate metabolite invisible to isotopic tracking [2].
| Evidence Dimension | Label retention post-oxidative alkene cleavage |
| Target Compound Data | 100% retention in the carboxylate metabolite |
| Comparator Or Baseline | TEPA-2-13C (0% retention in the carboxylate; label lost to cleaved fragment) |
| Quantified Difference | Absolute retention vs. complete loss of the isotopic tracer in the primary target fragment |
| Conditions | In vivo or in vitro oxidative metabolic cleavage assays |
Procuring the 1-13C variant is strictly required for drug metabolism and pharmacokinetics (DMPK) studies where the carboxylic acid derivative is the primary metabolite of interest.
Because of its high E-selectivity and the ease of aqueous byproduct removal (as detailed in Section 3), this compound is the optimal precursor for synthesizing 13C-labeled alpha,beta-unsaturated fatty acids, esters, and amides. These SIL-IS compounds are essential for the absolute quantification of endogenous biomarkers or pharmaceutical drugs in complex biological matrices via LC-MS/MS[1].
In DMPK (Drug Metabolism and Pharmacokinetics) workflows, the specific C1 labeling ensures that the 13C isotope remains with the carboxylate group even if the adjacent alkene is metabolically cleaved. This allows researchers to accurately track the half-life, distribution, and excretion of the drug's core pharmacophore using high-resolution mass spectrometry or 13C NMR [2].
The reagent is highly suited for manufacturing 13C-labeled Michael acceptors used in activity-based protein profiling (ABPP). The high isolated yields and lack of TPPO contamination ensure that the resulting electrophilic probes are of sufficient purity to prevent off-target labeling or background noise during quantitative proteomic analysis [3].
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